molecular formula C13H27N B2405616 2-(2-Ethyl-hexyl)-piperidine CAS No. 866250-80-8

2-(2-Ethyl-hexyl)-piperidine

Cat. No.: B2405616
CAS No.: 866250-80-8
M. Wt: 197.366
InChI Key: JLEAVHHJWCJOCO-UHFFFAOYSA-N
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Description

2-(2-Ethyl-hexyl)-piperidine: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is characterized by the presence of a 2-ethyl-hexyl group attached to the nitrogen atom of the piperidine ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Scientific Research Applications

Chemistry: 2-(2-Ethyl-hexyl)-piperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used as a precursor in the production of surfactants, lubricants, and plasticizers. Its chemical properties make it suitable for use in formulations that require stability and performance under various conditions.

Mechanism of Action

A cetane improver is a chemical that increases a diesel fuel’s cetane number. One of the main cetane improver additives manufactured today is 2-ethylhexyl nitrate .

Safety and Hazards

Inhalation of concentrated vapor of 2-ethylhexyl acrylate can cause drowsiness and convulsions. The liquid can cause irritation of eyes and may irritate skin on prolonged exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

There are concerns about the health effects of environmental agents including plasticizers, pesticides, metals, and several industrial chemicals . Chronic exposure to DEHP disrupts lipid metabolism, which is likely conserved across species due to evolutionary conservation of molecular mechanisms, raising concerns in ecological and human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-hexyl)-piperidine typically involves the reaction of piperidine with 2-ethyl-hexyl halides under basic conditions. A common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the 2-ethyl-hexyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethyl-hexyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the piperidine ring.

Comparison with Similar Compounds

    2-Ethylhexanol: A branched, eight-carbon alcohol used in the production of plasticizers and surfactants.

    2-Ethylhexyl acrylate: A monomer used in the production of polymers and copolymers with applications in adhesives and sealants.

    2-Ethylhexyl salicylate: An ester used in sunscreens for its UV-absorbing properties.

Uniqueness: 2-(2-Ethyl-hexyl)-piperidine stands out due to its piperidine ring structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it combines the properties of the piperidine ring with the hydrophobic nature of the 2-ethyl-hexyl group, making it versatile in various applications.

Properties

IUPAC Name

2-(2-ethylhexyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-3-5-8-12(4-2)11-13-9-6-7-10-14-13/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEAVHHJWCJOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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